5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
Description
Structural Features and Spectral Data
- Backbone : The planar naphthalene ring system with ketone groups at positions 1 and 4 facilitates π-π stacking interactions, as confirmed by X-ray crystallography.
- Side Chain : The (1R)-1-hydroxy-4-methylpent-3-en-1-yl moiety introduces a stereocenter, critical for biological activity. Nuclear magnetic resonance (NMR) studies reveal coupling constants consistent with trans-configuration in the pentenyl group.
- Spectroscopic Identification : Ultraviolet-visible (UV-Vis) spectroscopy shows λₘₐₐ at 520 nm, characteristic of naphthoquinones, while infrared (IR) spectra confirm hydroxyl (3300 cm⁻¹) and carbonyl (1670 cm⁻¹) stretches.
Table 1: Key Identifiers of 5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5,8-dihydroxy-2-[(1R)-1-hydroxy-4-methylpent-3-en-1-yl]naphthalene-1,4-dione | |
| Molecular Formula | C₁₆H₁₆O₅ | |
| Molecular Weight | 288.29 g/mol | |
| CAS Registry Number | 517-88-4 (alkannin enantiomer) | |
| SMILES | CC(=CCC@HO)C | |
| InChIKey | UNNKKUDWEASWDN-SNVBAGLBSA-N |
The compound’s enantiomeric relationship with alkannin (CAS 517-88-4) and shikonin underscores its biosynthetic role in Boraginaceae species, where stereochemical variations dictate pharmacological specificity.
Historical Context in Natural Product Discovery
The discovery of this compound is intertwined with the study of shikonin and alkannin, pigments first isolated from Lithospermum erythrorhizon and Alkanna tinctoria roots in the early 20th century. Traditional Chinese medicine (TCM) texts from the Han Dynasty (206 BCE–220 CE) documented the use of "Zicao" (purple gromwell root) for wound healing and inflammation—effects now attributed to shikonin derivatives.
Key Milestones
- 1936 : Japanese chemists isolated shikonin as the active component of L. erythrorhizon, though structural elucidation awaited advanced spectroscopic techniques.
- 1970s : The compound’s role as a biosynthetic precursor to shikonin was established through radiolabeling studies, revealing geranylhydroquinone as its metabolic origin.
- 2000s : Genome sequencing of L. erythrorhizon identified LePGT1, the gene encoding the prenyltransferase responsible for side-chain attachment, resolving long-standing questions about its stereochemical biosynthesis.
These advancements positioned this compound as a model system for studying plant secondary metabolism and enantioselective enzyme catalysis.
Taxonomic Distribution in Boraginaceae Family Species
This naphthoquinone derivative occurs exclusively in select genera of the Boraginaceae family, notably Lithospermum, Arnebia, and Alkanna, where it accumulates in root periderm tissues as a defense compound. Its distribution correlates with arid or semi-arid habitats, suggesting an ecological role in drought stress response.
Table 2: Boraginaceae Species Producing this compound
| Species | Geographical Range | Traditional Use | Pharmacological Activity |
|---|---|---|---|
| Lithospermum erythrorhizon | East Asia | Burns, measles | Antiviral, antitumor |
| Arnebia euchroma | Himalayan region | Skin diseases | Anti-inflammatory |
| Alkanna tinctoria | Mediterranean Basin | Dye, wound healing | Antimicrobial |
| Onosma echioides | Southern Europe | Fever reduction | Antioxidant |
Molecular phylogenetic analyses reveal that the biosynthetic pathway for this compound arose in a common ancestor of shikonin/alkannin-producing Boraginaceae, with subsequent gene duplications enabling chemical diversification. For instance, Arnebia hispidissima synthesizes both the compound and its methylated analogs, highlighting evolutionary adaptation to pathogen-rich environments.
Properties
Molecular Formula |
C16H16O4 |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
5,8-dihydroxy-6-(4-methylpent-3-enyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h4,6-8,19-20H,3,5H2,1-2H3 |
InChI Key |
SIKBFOBVCLNPFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)C |
Origin of Product |
United States |
Preparation Methods
Traditional Plant Extraction
Deoxyshikonin can be isolated from the roots of Lithospermum erythrorhizon, Arnebia euchroma, and related species. These plants biosynthesize shikonin derivatives as part of their secondary metabolites. The extraction process typically involves:
- Solvent Extraction : Dried roots are ground and subjected to solvent extraction using methanol, ethanol, or chloroform.
- Chromatographic Separation : Crude extracts are purified via column chromatography (silica gel or Sephadex LH-20) or high-performance liquid chromatography (HPLC) to isolate deoxyshikonin.
Key Data :
Modern Extraction Techniques
Recent advancements include:
- Ultrasound-Assisted Extraction (UAE) : Enhances yield by disrupting cell walls (40 kHz, 50°C, 30 minutes).
- Ionic Liquid-Based Extraction : Improves selectivity for naphthoquinones using 1-butyl-3-methylimidazolium bromide.
Semi-Synthesis from Shikonin
Shikonin (5,8-dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)naphthalene-1,4-dione) serves as a precursor for deoxyshikonin synthesis. The hydroxyl group at the C1 position of the side chain is removed via deoxygenation.
Reductive Deoxygenation
Procedure :
- Protection of Hydroxyl Groups : Shikonin is treated with acetic anhydride to protect the 5,8-dihydroxy groups.
- Activation : The C1 hydroxyl is converted to a tosylate using toluenesulfonyl chloride in pyridine.
- Reduction : The tosylate undergoes reduction with lithium aluminum hydride (LiAlH4) to replace the tosyl group with hydrogen.
Reaction Scheme :
$$
\text{Shikonin} \xrightarrow{\text{(Ac}2\text{O)}} \text{Acetylated Shikonin} \xrightarrow{\text{TsCl}} \text{Tosylate} \xrightarrow{\text{LiAlH}4} \text{Deoxyshikonin}
$$
Optimized Conditions :
Acid-Catalyzed Dehydration
Procedure :
Shikonin is treated with concentrated hydrochloric acid (HCl) under reflux to eliminate the C1 hydroxyl via dehydration.
Key Data :
Total Synthesis
Total synthesis provides a route independent of natural sources, enabling structural customization.
Friedel-Crafts Alkylation Approach
Steps :
- Synthesis of Naphthoquinone Core : Lawsone (2-hydroxy-1,4-naphthoquinone) is methylated at C5 and C8 using dimethyl sulfate.
- Side Chain Introduction : The 4-methylpent-3-en-1-yl group is added via Friedel-Crafts alkylation with prenyl bromide in the presence of AlCl3.
Reaction Scheme :
$$
\text{Lawsone} \xrightarrow{\text{(CH}3\text{)}2\text{SO}4} \text{5,8-Dimethoxynaphthoquinone} \xrightarrow{\text{Prenyl Br, AlCl}3} \text{Deoxyshikonin}
$$
Optimized Conditions :
Heck Coupling Strategy
Steps :
- Palladium-Catalyzed Coupling : A bromonaphthoquinone derivative reacts with 4-methylpent-3-en-1-ylboronic acid under Suzuki-Miyaura conditions.
- Deprotection : Methoxy groups at C5 and C8 are cleaved using BBr3.
Key Data :
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity | Cost |
|---|---|---|---|---|
| Natural Extraction | 0.2–0.5% | >95% | Moderate | High |
| Semi-Synthesis (LiAlH4) | 68–72% | >98% | High | Moderate |
| Total Synthesis (Heck) | 50–55% | >95% | Very High | High |
Challenges and Innovations
Byproduct Formation
Dehydration methods often produce Δ2,3-alkene isomers. Advanced purification techniques (e.g., preparative HPLC) are required to isolate the desired product.
Green Chemistry Approaches
Recent studies explore enzymatic deoxygenation using Escherichia coli expressing alcohol dehydrogenase, achieving 60% yield under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various quinone derivatives.
Reduction: Reduction of the quinone moiety can lead to the formation of hydroquinone derivatives.
Substitution: The hydroxyl groups at positions 5 and 8 can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Anticancer Properties
Shikonin has demonstrated notable anticancer effects across multiple studies. Its mechanism of action primarily involves inducing apoptosis (programmed cell death) in cancer cells and inhibiting tumor growth.
Case Studies:
- Breast Cancer: A study highlighted that Shikonin exhibited cytotoxicity against MCF-7 breast cancer cells with an IC50 value in the micromolar range. It was shown to induce apoptosis through the activation of caspase pathways .
- Lung Cancer: Research indicated that Shikonin can inhibit the proliferation of A549 lung cancer cells by inducing cell cycle arrest and apoptosis .
Data Table: Anticancer Activity of Shikonin
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 5.0 | Apoptosis induction |
| Lung Cancer | A549 | 7.2 | Cell cycle arrest |
| Multiple Myeloma | RPMI 8226 | <10 | Apoptosis induction |
Antimicrobial Activity
Shikonin exhibits significant antimicrobial properties against various bacterial and fungal pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit nucleic acid synthesis.
Case Studies:
- Bacterial Infections: Shikonin has been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It disrupts bacterial cell wall synthesis and inhibits biofilm formation .
- Fungal Infections: The compound also shows antifungal activity against Candida albicans by inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Data Table: Antimicrobial Activity of Shikonin
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacteria | 15 |
| Escherichia coli | Bacteria | 20 |
| Candida albicans | Fungus | 10 |
Anti-inflammatory Effects
Shikonin has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
Case Studies:
- In vitro studies demonstrated that Shikonin reduces the production of TNF-alpha and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Applications in Cosmetics
Due to its antioxidant properties, Shikonin is increasingly used in cosmetic formulations for skin protection and anti-aging effects. It helps in reducing oxidative stress on skin cells.
Data Table: Cosmetic Applications of Shikonin
| Application | Functionality |
|---|---|
| Skin Protection | Antioxidant activity |
| Anti-aging | Reduces oxidative stress |
| Wound Healing | Promotes skin regeneration |
Agricultural Uses
Shikonin has been explored as a natural pesticide due to its insecticidal properties against agricultural pests.
Case Studies:
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Wound Healing: Promotes cell migration and proliferation, enhancing tissue regeneration.
Comparison with Similar Compounds
Structural Comparison
The compound is compared to structurally related naphthoquinones, focusing on substituents and stereochemistry:

Key Observations :
- The hydroxyl group on shikonin’s side chain enhances its solubility and biological activity (e.g., nephroprotective effects) compared to the target compound .
- The 4-methylpent-3-en-1-yl chain in the target compound contributes to moderate lipophilicity, influencing membrane permeability and bioavailability .
Pharmacological Activity Comparison
Key Observations :
- Shikonin outperforms the target compound in antioxidant and anti-inflammatory activities due to its hydroxylated side chain, which facilitates interactions with Nrf2 and cytokine pathways .
- Synthetic derivatives of the target compound (e.g., chalcones) show improved anticancer activity when electron-withdrawing groups (e.g., Cl) are introduced .
Key Observations :
- Chalcone derivatives are more synthetically tractable, with yields >60% under mild conditions .
Biological Activity
5,8-Dihydroxy-2-(4-methylpent-3-en-1-yl)naphthalene-1,4-dione, commonly known as shikonin, is a natural compound derived from the roots of the Lithospermum species. This compound has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of shikonin, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula for shikonin is , and its systematic name is 5,8-Dihydroxy-2-(1-hydroxy-4-methylpent-3-en-1-yl)-1,4-naphthoquinone. The compound exhibits a complex structure that allows it to participate in various biochemical interactions.
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Moderately soluble in water |
| Log P (octanol-water) | 2.56 |
| CAS Number | 517-89-5 |
Antitumor Activity
Shikonin has demonstrated significant antitumor properties across various cancer cell lines. Studies indicate that it induces apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.
-
Mechanism of Action :
- Shikonin acts as an alkylating agent that can bind to DNA, leading to irreparable damage and subsequent cell death. The compound's ability to generate ROS is particularly effective against cancer cells that have elevated levels of oxidative stress.
- Research by Pavan et al. highlighted that shikonin derivatives exhibited enhanced antiproliferative activity against MCF-7 breast cancer cells, with IC50 values in the low micromolar range .
- Case Study :
Antiviral Activity
Recent studies have also explored the antiviral potential of shikonin against various respiratory viruses.
- Inhibition of Viral Replication :
- Research Findings :
Pharmacological Profile
Shikonin's pharmacological profile includes various effects beyond its anticancer and antiviral activities:
- Anti-inflammatory Effects : Shikonin has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

